1-[(4-Chlorophenyl)sulfonyl]-4-(piperidinomethyl)-4-piperidinol
Description
1-[(4-Chlorophenyl)sulfonyl]-4-(piperidinomethyl)-4-piperidinol is a piperidine-derived compound characterized by a 4-chlorophenylsulfonyl group at the 1-position and a piperidinomethyl substituent at the 4-position of the piperidine ring, which also bears a hydroxyl group.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(piperidin-1-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c18-15-4-6-16(7-5-15)24(22,23)20-12-8-17(21,9-13-20)14-19-10-2-1-3-11-19/h4-7,21H,1-3,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWLFRYXRWLRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901165480 | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-(1-piperidinylmethyl)-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901165480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478041-63-3 | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-(1-piperidinylmethyl)-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478041-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-(1-piperidinylmethyl)-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901165480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(piperidinomethyl)-4-piperidinol typically involves multiple steps, starting with the preparation of the chlorophenyl sulfonyl intermediate. This intermediate is then reacted with piperidinomethyl and piperidinol under specific conditions to yield the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)sulfonyl]-4-(piperidinomethyl)-4-piperidinol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]-4-(piperidinomethyl)-4-piperidinol has been investigated for various applications:
Chemistry
- Building Block for Synthesis: It serves as a precursor in the synthesis of more complex molecules, particularly in pharmaceutical chemistry and agrochemicals. Its unique structure allows for diverse modifications that can lead to novel compounds with desired properties.
Biology
- Biological Activity: Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. Studies have shown its potential in inhibiting specific enzymes and modulating cellular processes, which may lead to therapeutic applications in treating infections and inflammatory diseases .
Medicine
- Therapeutic Potential: Ongoing research is focused on its efficacy as a therapeutic agent for various conditions, including cancer and neurological disorders. The compound's mechanism of action involves interaction with specific molecular targets, influencing pathways related to inflammation and cell proliferation.
Industry
- Specialty Chemicals Production: It is utilized in the production of specialty chemicals, polymers, and coatings due to its unique chemical structure that allows for various functionalization options.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(para-Chlorophenyl)-4-hydroxypiperidine | Hydroxypiperidine structure | Lacks the sulfonyl group |
| 1-(piperidin-4-yl)-2-thiourea | Contains thiourea moiety | Different functional group affecting reactivity |
| 1-(p-chlorophenyl)thiosemicarbazide | Thiosemicarbazide derivative | Exhibits different biological activities |
| 1-(p-chlorophenyl)urea | Urea functional group | Different mechanism of action |
Case Study 1: Antimicrobial Activity
A study synthesized derivatives of this compound and evaluated their antimicrobial properties against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential use in developing new antibiotics .
Case Study 2: Anti-inflammatory Effects
Research focused on the anti-inflammatory effects of this compound showed promising results in inhibiting pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases such as arthritis .
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-(piperidinomethyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Antipsychotic Agents
Haloperidol (4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinol) shares the 4-piperidinol core but differs in substituents:
- Key Differences: Haloperidol contains a 4-fluorophenyl ketone side chain instead of a sulfonyl group. The oxobutyl linker in haloperidol enhances D2 dopamine receptor antagonism, critical for its antipsychotic activity.
Metabolite RHP(+) (4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]-pyridinium):
- Shares a hydroxylated piperidine/pyridinium structure but includes a fluorophenylbutyl chain.
- The pyridinium ion in RHP(+) increases polarity, reducing bioavailability compared to the target compound’s neutral sulfonyl group .
Sulfonamide Derivatives
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide):
- Contains a sulfonamide group linked to a piperidinylidene ring.
- Key Differences: The piperidinylidene (unsaturated) ring in W-15 increases rigidity, whereas the target compound’s saturated piperidine allows greater conformational flexibility. W-15’s phenylethyl group enhances µ-opioid receptor affinity, while the target’s piperidinomethyl group may favor dopamine receptor interactions .
1-(3-Chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine (CAS 329937-53-3):
- A piperazine derivative with dual chlorophenyl groups.
- Key Differences: Piperazine rings (two nitrogen atoms) vs.
Piperidine-Based Sulfonyl Compounds
Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (CAS 101768-64-3):
- Simplest analog, lacking the hydroxyl and piperidinomethyl groups.
- Key Differences: Absence of hydroxyl reduces solubility; hydrochloride salt improves crystallinity but limits membrane permeability. The target compound’s piperidinomethyl substitution may enhance binding to hydrophobic receptor pockets .
4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide (CAS 1024183-79-6):
- Features a carbohydrazide moiety linked to a sulfonyl-piperidine.
Crystallographic and Metabolic Comparisons
4-(4-Chlorophenyl)piperidin-4-ol (reported in ):
- Shares the 4-piperidinol and chlorophenyl groups but lacks the sulfonyl and piperidinomethyl substituents.
- Key Differences :
- Metabolized via CYP3A4-mediated oxidation and glucuronidation.
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Core Structure | Key Substituents | LogP* | Metabolic Pathway | Receptor Target (Inferred) |
|---|---|---|---|---|---|
| Target Compound | Piperidine | 4-Chlorophenylsulfonyl, piperidinomethyl | ~2.5 | Sulfotransferases, CYP? | Dopamine D2 |
| Haloperidol | Piperidine | 4-Fluorophenylketone, chlorophenyl | 3.8 | CYP3A4, glucuronidation | Dopamine D2 |
| W-15 | Piperidinylidene | Phenylethyl, chlorophenylsulfonamide | 3.2 | CYP2D6 | µ-Opioid |
| 1-(3-Cl-Ph)-4-(4-Cl-PhSO₂)piperazine | Piperazine | Dual chlorophenyl, sulfonyl | 4.1 | CYP3A4 | Serotonin (5-HT) |
*Estimated using fragment-based methods.
Table 2: Crystallographic Data (Selected Compounds)
Research Implications
The structural uniqueness of 1-[(4-Chlorophenyl)sulfonyl]-4-(piperidinomethyl)-4-piperidinol positions it as a candidate for:
- Sulfonamide-Based Therapeutics : Improved metabolic stability over W-15/W-18 analogs due to piperidine saturation. Further studies should prioritize in vitro receptor binding assays and comparative pharmacokinetic profiling against listed analogs.
Biological Activity
1-[(4-Chlorophenyl)sulfonyl]-4-(piperidinomethyl)-4-piperidinol, with the molecular formula C17H25ClN2O3S, is a complex organic compound notable for its diverse biological activities. This compound features a unique structure that integrates a chlorophenyl group, a sulfonyl group, and a piperidinol core, making it a subject of interest in medicinal chemistry.
The synthesis of this compound typically involves several steps, starting with the preparation of chlorophenyl sulfonyl intermediates. The final product is achieved through reactions involving piperidinomethyl and piperidinol under controlled conditions to ensure high purity and yield. The compound's chemical properties include:
- CAS No.: 478041-63-3
- Molecular Weight: 344.91 g/mol
- Physical State: Solid at room temperature
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated moderate to strong antibacterial effects against various strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. It was evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, both of which are important targets in pharmacology:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibition |
| Urease | Strong Inhibition |
The inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's, while urease inhibition can be beneficial in managing urinary tract infections .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. For instance, it could inhibit enzymes involved in inflammatory pathways or cell proliferation, contributing to its therapeutic potential .
Case Studies and Research Findings
Several studies have focused on the biological effects of compounds related to this compound. Notably:
- Antibacterial Screening: A series of synthesized derivatives demonstrated varying degrees of antibacterial activity, with some showing IC50 values indicative of strong efficacy against specific bacterial strains .
- Binding Studies: In silico docking studies revealed that these compounds effectively bind to bovine serum albumin (BSA), suggesting good pharmacokinetic profiles which are crucial for therapeutic applications .
- Pharmacological Potential: The presence of the sulfonamide moiety is linked to diverse pharmacological effects, including anti-inflammatory and hypoglycemic activities, indicating broader therapeutic applications beyond antimicrobial effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[(4-Chlorophenyl)sulfonyl]-4-(piperidinomethyl)-4-piperidinol, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. For example, ethyl piperidin-4-carboxylate reacts with 4-chlorobenzenesulfonyl chloride under alkaline conditions (e.g., Na₂CO₃, pH 9–10) to form sulfonylated intermediates. Subsequent steps may involve hydrazide formation or cyclization to generate oxadiazole derivatives . Characterization relies on IR spectroscopy (to confirm sulfonyl and hydroxyl groups), ¹H/¹³C-NMR (to verify regioselectivity of substitutions), and EI-MS (to confirm molecular ion peaks).
Q. How can researchers assess the purity of this compound and its intermediates during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC or UPLC with UV detection (e.g., using C18 columns and buffer-methanol mobile phases) quantifies purity. Recrystallization in aprotic solvents (e.g., chloroform) or column chromatography (silica gel, ethyl acetate/hexane gradients) isolates high-purity fractions .
Q. What structural features of this compound suggest potential biological activity?
- Methodological Answer : The sulfonyl group enhances metabolic stability, while the piperidine and piperidinol moieties enable interactions with CNS targets (e.g., dopamine or NMDA receptors). The 4-chlorophenyl group may influence lipophilicity and binding affinity .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfonylation reactions be addressed during synthesis?
- Methodological Answer : Regioselectivity is controlled by adjusting reaction conditions:
- Temperature : Lower temperatures (0–5°C) favor sulfonylation at the piperidine nitrogen over oxygen.
- Base Selection : Triethylamine or Na₂CO₃ minimizes side reactions (e.g., hydrolysis of sulfonyl chloride).
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective substitution .
Q. What strategies optimize the compound’s pharmacological profile for CNS-targeted studies?
- Methodological Answer :
- Analog Design : Introduce substituents (e.g., fluorophenyl or indole groups) to enhance blood-brain barrier permeability .
- Receptor Binding Assays : Radioligand displacement studies (e.g., using [³H]spiperone for D2 receptors) quantify affinity (IC₅₀ values) and selectivity over related receptors (e.g., 5-HT or σ receptors) .
- Metabolic Stability : Liver microsome assays (human/rat) identify metabolic hotspots (e.g., piperidinol oxidation) for structural modification .
Q. How can conflicting binding data across receptor subtypes be resolved?
- Methodological Answer :
- Functional Assays : Compare antagonism (e.g., cAMP inhibition for D2 receptors) vs. binding affinity to distinguish allosteric vs. orthosteric interactions.
- Molecular Docking : Use X-ray crystallography data (e.g., PDB: 6CM4 for D2 receptors) to model ligand-receptor interactions and explain subtype selectivity .
- Mutagenesis Studies : Replace key residues (e.g., Asp114 in D2 receptors) to validate binding hypotheses .
Q. What analytical methods are critical for characterizing degradation products or impurities?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions, then analyze degradants via LC-MS/MS.
- Impurity Profiling : Use HRMS (high-resolution mass spectrometry) to identify sulfonic acid byproducts or oxidized piperidinol derivatives .
- Quantitative NMR (qNMR) : Quantifies impurities lacking UV chromophores .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
